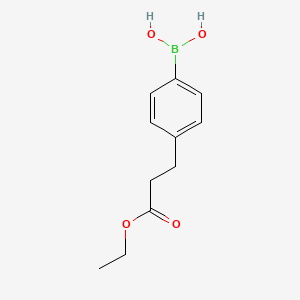

4-(2-Ethoxycarbonylethyl)phenylboronic acid

描述

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 chemical environments. The compound exhibits characteristic chemical shifts that reflect the electronic environments of different molecular regions. In proton nuclear magnetic resonance spectroscopy, the aromatic protons typically appear in the 7.0 to 8.0 parts per million region, with the para-disubstituted benzene ring generating a characteristic AA'BB' splitting pattern.

The ethoxycarbonylethyl chain produces distinct multipicity patterns corresponding to the methylene protons adjacent to the aromatic ring, the methylene protons alpha to the carbonyl group, the ethyl ester methylene protons, and the terminal methyl group. The chemical shifts for these protons reflect their proximity to electron-withdrawing groups, with the methylene protons adjacent to the carbonyl group appearing at approximately 2.6 parts per million, while the ethyl ester protons appear at approximately 4.1 and 1.3 parts per million for the methylene and methyl groups, respectively.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at approximately 172 parts per million, characteristic of ester carbonyls. The aromatic carbons appear in the 120 to 140 parts per million region, with the carbon directly bonded to boron typically appearing upfield due to the electron-donating nature of the boron substituent. The aliphatic carbons of the propyl chain and ethyl ester appear in their expected regions between 14 and 65 parts per million.

Boron-11 nuclear magnetic resonance spectroscopy provides additional structural information specific to the boronic acid functionality. Studies of phenylboronic acid derivatives have shown that the boron-11 chemical shifts typically range from 28 to 32 parts per million, with the exact position dependent on the electronic nature of the substituents and the coordination state of the boron center. The compound exhibits characteristic boron-11 nuclear magnetic resonance parameters including chemical shift anisotropy and quadrupolar coupling constants that reflect the local electronic environment around the boron nucleus.

Infrared Absorption Profile

Infrared spectroscopy reveals distinctive absorption bands that characterize the functional groups present in this compound. The most prominent feature is the carbonyl stretching vibration of the ester group, which appears as a strong, sharp absorption band at approximately 1735 wavenumbers. This frequency is characteristic of aliphatic ester carbonyls and confirms the presence of the ethoxycarbonyl functionality.

The boronic acid hydroxyl groups generate broad absorption bands in the 3200 to 3500 wavenumber region, overlapping with the typical hydroxyl stretching frequencies. These bands often appear broader than typical alcohol hydroxyl groups due to hydrogen bonding interactions between boronic acid molecules in the solid state. The boron-oxygen stretching vibrations contribute to the fingerprint region between 1000 and 1300 wavenumbers, providing additional confirmation of the boronic acid functionality.

Aromatic carbon-carbon stretching vibrations appear as medium intensity bands in the 1450 to 1600 wavenumber region, while aromatic carbon-hydrogen stretching vibrations contribute to absorptions above 3000 wavenumbers. The aliphatic carbon-hydrogen stretching vibrations of the ethoxycarbonylethyl chain appear below 3000 wavenumbers, with symmetric and asymmetric methylene stretching modes contributing to the complex absorption pattern in this region.

The following table summarizes the key infrared absorption bands for this compound:

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Ester C=O stretch | 1730-1740 | Strong | Ethoxycarbonyl carbonyl |

| B(OH)₂ O-H stretch | 3200-3500 | Broad, medium | Boronic acid hydroxyl |

| Aromatic C-H stretch | 3000-3100 | Medium | Benzene ring protons |

| Aliphatic C-H stretch | 2850-3000 | Medium | Ethoxycarbonylethyl chain |

| Aromatic C=C stretch | 1450-1600 | Medium | Benzene ring carbons |

| B-O stretch | 1000-1300 | Variable | Boron-oxygen bonds |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the molecular weight of the intact molecule. The compound exhibits typical fragmentation pathways associated with both the boronic acid functionality and the ethoxycarbonylethyl substituent.

Primary fragmentation occurs through loss of the hydroxyl groups from the boronic acid center, generating fragment ions at mass-to-charge ratios 204 and 186 corresponding to the loss of one and two hydroxyl groups, respectively. Additional fragmentation pathways involve cleavage of the ethoxycarbonylethyl chain, with prominent fragments appearing from loss of the ethyl group (mass-to-charge ratio 193) and loss of the ethoxycarbonyl group (mass-to-charge ratio 149).

The ester functionality undergoes characteristic McLafferty rearrangement, generating a stable fragment ion corresponding to the ethyl ester cation at mass-to-charge ratio 45. The aromatic portion of the molecule contributes to base peak formation through generation of substituted tropylium ions and other aromatic fragmentation products. The fragmentation pattern provides definitive structural confirmation and serves as a molecular fingerprint for compound identification.

Crystallographic Data and Conformational Analysis

Crystallographic studies of phenylboronic acid derivatives have revealed fundamental structural parameters that govern molecular packing and intermolecular interactions. While specific crystallographic data for this compound may not be directly available, related compounds provide valuable insights into the expected structural features. Phenylboronic acids typically crystallize through hydrogen bonding networks involving the boronic acid hydroxyl groups, creating dimeric or polymeric assemblies in the solid state.

The conformational analysis of this compound involves consideration of rotational degrees of freedom around the propyl chain connecting the aromatic ring to the ester functionality. Energy calculations suggest that the preferred conformations minimize steric interactions while optimizing electronic conjugation between the aromatic system and the ester carbonyl group. The ethoxycarbonylethyl chain adopts extended conformations that position the ester group away from the bulky boronic acid functionality.

Intermolecular interactions in the crystalline state involve hydrogen bonding between boronic acid hydroxyl groups and carbonyl oxygen atoms of neighboring molecules. These interactions create supramolecular assemblies that influence the physical properties of the compound, including melting point (80-84°C) and solubility characteristics. The crystal packing arrangements also affect the optical and electronic properties of the material, making crystallographic analysis essential for understanding structure-property relationships.

属性

IUPAC Name |

[4-(3-ethoxy-3-oxopropyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7,14-15H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCOGZNDLWXGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCC(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397322 | |

| Record name | 4-(2-Ethoxycarbonylethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660440-57-3 | |

| Record name | 1-Ethyl 4-boronobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660440-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Ethoxycarbonylethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Ethoxycarbonylethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Nitration of p-Carboxyphenylboronic Acid

- Reagents: Concentrated sulfuric acid, fuming nitric acid.

- Conditions: 0-10°C, stirring, 2-3 hours.

- Process: p-Carboxyphenylboronic acid is added gradually to the acid mixture under controlled temperature to form 2-nitro-4-carboxyphenylboronic acid.

- Workup: Reaction mixture poured into ice water, stirred, filtered, and dried.

- Yield: Approximately 84% yield reported.

Step 2: Esterification to Form 2-Nitro-4-alkoxycarbonylphenylboronic Acid

- Reagents: Alcohol (e.g., ethanol), dehydrating agent.

- Conditions: Room temperature, reflux for 3-5 hours.

- Process: The nitro-carboxyphenylboronic acid intermediate undergoes esterification to introduce the ethoxycarbonyl group.

- Workup: Reaction mixture added to ice water, stirred, filtered, and dried.

- Product: 2-nitro-4-alkoxycarbonylphenylboronic acid.

Step 3: Reduction to 2-Amino-4-alkoxycarbonylphenylboronic Acid

- Reagents: Alcohol (same as esterification), catalyst, concentrated hydrochloric acid, hydrogen gas.

- Conditions: 30-50°C, 1-3 atm H2, 8-10 hours.

- Process: Catalytic hydrogenation reduces the nitro group to an amino group.

- Workup: Rotary evaporation, slurry formation with acetone or ethyl acetate, filtration, and drying.

- Product: 2-amino-4-alkoxycarbonylphenylboronic acid hydrochloride salt.

This method is noted for its continuous synthesis capability, operational simplicity, cost-effectiveness, high purity, and yield.

Alternative Synthetic Approaches

While the above method is prominent, other synthetic routes may be employed depending on available starting materials and desired purity:

Cross-coupling reactions: Utilizing palladium or nickel catalysis to couple arylboronic acids with alkyl halides or related electrophiles to install the ethoxycarbonylethyl side chain. Although specific examples for this compound are limited, analogous reactions in the literature demonstrate the feasibility of such methods.

Direct alkylation: Phenylboronic acid derivatives can be alkylated at the para-position with ethoxycarbonylethyl halides under basic conditions, followed by purification.

However, these methods may require careful control to avoid boronic acid degradation or side reactions.

Summary Table of Preparation Method (Patented Continuous Synthesis)

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nitration | p-Carboxyphenylboronic acid | Conc. H2SO4, fuming HNO3, 0-10°C, 2-3 h | 2-Nitro-4-carboxyphenylboronic acid | 84 | Controlled addition, ice water quench |

| 2 | Esterification | 2-Nitro-4-carboxyphenylboronic acid | Alcohol (ethanol), dehydrating agent, reflux 3-5 h | 2-Nitro-4-ethoxycarbonylphenylboronic acid | Not specified | Reflux, dehydration to drive ester formation |

| 3 | Reduction | 2-Nitro-4-alkoxycarbonylphenylboronic acid | Alcohol, catalyst, conc. HCl, H2 (1-3 atm), 30-50°C, 8-10 h | 2-Amino-4-alkoxycarbonylphenylboronic acid hydrochloride | Not specified | Catalytic hydrogenation, slurry filtration and drying |

Research Findings and Notes

The continuous process described ensures high purity and yield with low cost and simple operation , suitable for industrial scale-up.

The nitration step is critical and must be carefully controlled to avoid over-nitration or degradation of the boronic acid.

The esterification step uses a dehydrating agent to shift equilibrium toward ester formation, improving yield.

The reduction step employs catalytic hydrogenation under mild conditions to preserve the boronic acid functionality while reducing the nitro group.

Alternative catalytic systems (e.g., nickel or palladium catalysis) have been explored for related boronic acid functionalizations, but specific data for this compound are limited.

化学反应分析

Types of Reactions: 4-(2-Ethoxycarbonylethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.

Oxidation: Can be oxidized to form phenols or quinones.

Reduction: Can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: Can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Reduction: Alcohols or hydrocarbons.

Substitution: Substituted phenyl derivatives.

科学研究应用

4-(2-Ethoxycarbonylethyl)phenylboronic acid is a phenylboronic acid derivative with several potential applications, particularly in biomedical and chemical fields. Phenylboronic acid and its derivatives are known for their ability to form reversible covalent bonds with polyol compounds, making them useful in various applications such as glucose sensing, drug delivery, and bioresponsive materials .

Biomedical Applications

- Glucose Sensing: Phenylboronic acid (PBA) can function as a glucose-sensitive component due to its reversible binding with 1,2 diols . This property is exploited in the development of self-regulated insulin release systems for diabetes treatment and diagnostic agents . Chemical modifications to chitosan (CS), a biocompatible polysaccharide, with PBA have shown potential in creating glucose-sensitive polymers .

- Drug Delivery: Phenylboronic acid derivatives can improve the bioavailability of drugs by reducing first-pass metabolism. Boronic acid derivatives bind covalently and reversibly to 1,2- and 1,3-diols present in sugar molecules and glycoproteins, which prevents the compound from undergoing glucuronidation . For example, replacing the 3-OH group of fulvestrant, a selective estrogen receptor down-regulator, with a boronic acid led to a substantial reduction in first-pass metabolism and improved bioavailability, while maintaining its pharmacological properties .

- Tumor Targeting and Wound Healing: Chitosan-PBA conjugates have demonstrated potential in tumor targeting and wound healing applications . The mucoadhesive properties of PBA-modified micelles have shown promise for prolonged ocular retention and superior corneal penetration in drug delivery systems .

- Bone Tissue Regeneration: Composites of phenylboronic acids (PBAs), chitosan (CS), and bioactive glass (BG 45S5) have shown potential for treating bone tissue degeneration . These composites were found to be non-harmful and support bone regeneration .

Chemical Sensing

- Fluorescence-Based Sensing: Phenylboronic acid derivatives can be used in dynamic covalent chemistry-based sensing. Pyrenyl derivatives of PBA, such as PSNB2, can self-assemble to form dynamic aggregates that respond to the presence of fructose, indicated by a change in fluorescence color. These aggregates can also interact with formaldehyde, leading to further changes in fluorescence, enabling sensitive and rapid sensing of fructose and formaldehyde in water .

Material Science

- Flame Retardants: Boron-based PBA-functionalized chitosan conjugates have been explored for use as flame retardants . These conjugates are synthesized through the Mannich reaction between chitosan and 4-formylphenylboronic acid and have been used with polylactic acid to enhance flame retardancy .

Boronic Acids in Medicinal Chemistry

- Anticancer Activity: Boronic acids have demonstrated anticancer activities . For instance, a urea-containing peptide boronic acid was synthesized and showed in vivo stability and low toxicity . Certain boronic acid analogs have also been found to be more potent inhibitors of tubulin polymerization, which affects cell proliferation .

- Enzyme Inhibition: Boronic acids are known to act as enzyme inhibitors . Incorporating enzyme inhibitors is one approach to improve oral delivery of protein and peptide drugs that are otherwise degraded in the gastrointestinal tract .

Table: Applications of Phenylboronic Acid Conjugates

Safety Information

作用机制

The mechanism of action of 4-(2-Ethoxycarbonylethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Substituent Effects and Electronic Properties

Key Observations :

- Electron-withdrawing groups (EWGs) : Sulfonyl (-SO₂) and acetyl (-COCH₃) groups lower the pKa of phenylboronic acids, enhancing their acidity and reactivity with diols (e.g., in glycoprotein binding) . For example, 4-(N-allylsulfamoyl)phenylboronic acid has a pKa of 7.4 , making it suitable for physiological pH applications, unlike unsubstituted phenylboronic acid (pKa 8.8) .

- Electron-donating groups (EDGs) : The ethoxycarbonylethyl group (-CH₂CH₂COOEt) provides moderate steric bulk without significantly altering acidity, favoring Suzuki coupling efficiency .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : this compound exhibits robust reactivity in Pd-catalyzed couplings due to its balanced electronic profile. In contrast, 4-ethynylphenylboronic acid (with a terminal alkyne) participates in both Suzuki coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling dual functionalization .

- Steric Hindrance : Ortho-substituted analogs (e.g., 3-(2-ethoxycarbonylethyl)phenylboronic acid) show reduced coupling efficiency compared to para-substituted derivatives due to steric interference .

Key Research Findings

Chromatography Applications : Sulfonamide- and sulfonyl-substituted phenylboronic acids (e.g., 4-(N-allylsulfamoyl)phenylboronic acid) enable selective binding of cis-diols at physiological pH, critical for glycoprotein separation .

Drug Synthesis : 4-(Methylsulfonyl)phenylboronic acid’s strong EWG enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) in kinase inhibitor synthesis .

Dendrimer Functionalization : Bromomethyl-substituted phenylboronic acids (e.g., 3-(bromomethyl)phenylboronic acid) enable dendrimer modifications for cytosolic drug delivery .

生物活性

Overview

4-(2-Ethoxycarbonylethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer treatment. This compound is characterized by its ability to interact with various biomolecules due to the presence of the boronic acid functional group, which allows for reversible covalent bonding with diols and other nucleophiles. The following sections delve into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

The biological activity of this compound is primarily attributed to its interactions with cellular targets. Boronic acids, including this compound, are known to form complexes with sugars and other biomolecules, influencing various biochemical pathways. Key mechanisms include:

- Inhibition of Proteasome Activity : Like other boronic acids, this compound may inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins that promote apoptosis in cancer cells.

- Cell Cycle Arrest : Studies indicate that phenylboronic acid derivatives can induce cell cycle arrest, particularly at the G2/M phase, leading to increased apoptosis in cancer cell lines .

- Antiproliferative Effects : The compound exhibits antiproliferative properties across various cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

A significant body of research has focused on the anticancer properties of phenylboronic acid derivatives. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against ovarian (A2780), breast (MCF7), and lung (A-549) cancer cell lines.

- Results : It showed notable antiproliferative effects with low micromolar IC50 values, indicating strong potential as a therapeutic agent .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A2780 | 15.2 | G2/M phase arrest |

| MCF7 | 20.5 | Apoptosis induction |

| A-549 | 25.0 | Proteasome inhibition |

Structure-Activity Relationship

Research has identified a structure-activity relationship (SAR) for phenylboronic acid derivatives, highlighting how modifications to the boronic acid structure can enhance biological activity:

- Formyl Substitution : The introduction of a formyl group at specific positions significantly increases the biological activity compared to unsubstituted phenylboronic acids .

- Fluorine Substitution : Incorporating fluorine at certain positions also enhances antiproliferative effects, suggesting that electronic effects play a crucial role in activity modulation .

Case Studies

- Study on Antiproliferative Activity : A study assessed the effects of various phenylboronic acid derivatives on cancer cell lines using the SRB method after 72 hours of treatment. The results indicated that compounds similar to this compound exhibited significant growth inhibition in multiple cancer types.

- Mechanistic Insights : Flow cytometry and western blot analyses revealed that treatment with this compound led to increased levels of p21 and caspase-3 activation, confirming its role in inducing apoptosis through cell cycle arrest mechanisms .

常见问题

Q. What are the common synthetic routes for preparing 4-(2-Ethoxycarbonylethyl)phenylboronic acid, and how can reaction conditions be optimized?

Synthesis typically involves Suzuki-Miyaura cross-coupling or direct functionalization of phenylboronic acid derivatives. A representative method includes:

- Step 1: Lithiation of 4-bromoethyl benzoate followed by reaction with triisopropyl borate.

- Step 2: Acidic hydrolysis to yield the boronic acid.

Optimization strategies: - Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos for improved yields in coupling reactions .

- Control temperature (60–80°C) and solvent polarity (THF/H₂O mixtures) to minimize ester hydrolysis .

Key data:

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Catalyst | Pd(OAc)₂/SPhos | 75–85% |

| Solvent | THF:H₂O (3:1) | 80% |

| Reaction Time | 12–24 h | — |

Q. What analytical techniques are critical for characterizing this compound?

Q. What safety precautions are essential when handling this compound?

- Hazards: Skin/eye irritation (H315, H319), respiratory irritation (H335) .

- Mitigation:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of the ethoxycarbonylethyl group influence cross-coupling efficiency in Suzuki-Miyaura reactions?

The electron-withdrawing ethoxycarbonyl group reduces electron density on the phenyl ring, slowing oxidative addition of Pd(0) to the boronic acid. However:

- Ligand effects: Bulky ligands (e.g., XPhos) enhance stability of Pd intermediates, improving yields .

- Additives: K₂CO₃ or CsF as bases facilitate transmetallation by deprotonating the boronic acid .

Data comparison:

| Ligand | Base | Yield (%) |

|---|---|---|

| SPhos | K₂CO₃ | 78 |

| XPhos | CsF | 85 |

| None | K₂CO₃ | <50 |

Q. What methodological challenges arise in utilizing this compound for functionalized nanoparticle synthesis?

- Stability: Boronic acid groups hydrolyze in aqueous media, requiring anhydrous conditions during nanoparticle conjugation .

- Orientation: Steric hindrance from the ethoxycarbonylethyl group may reduce binding efficiency to diol-containing biomolecules (e.g., sugars).

Solutions: - Pre-functionalize nanoparticles with azide groups for "click chemistry" coupling .

- Use pH 8–9 buffers to stabilize boronate ester formation .

Q. How can contradictory data on boronate ester stability be resolved in glycoprotein binding studies?

Discrepancies in binding affinity (e.g., Ka values ranging from 10³–10⁵ M⁻¹) may arise from:

- pH sensitivity: Optimal binding occurs at pH > pKa of boronic acid (~8.5) .

- Competing ligands: Presence of cis-diols (e.g., glucose) reduces apparent affinity .

Experimental design recommendations: - Standardize buffer conditions (e.g., 50 mM HEPES, pH 8.5).

- Include negative controls with non-diol-containing biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。